Indole-5-carboxaldéhyde

Vue d'ensemble

Description

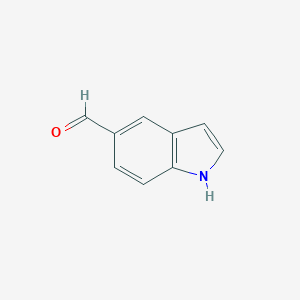

Indole-5-carboxaldehyde, also known as 5-formylindole, is an organic compound with the molecular formula C9H7NO. It is a derivative of indole, a bicyclic aromatic heterocycle that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole-5-carboxaldehyde is a valuable intermediate in organic synthesis and is used in the preparation of various pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Indole-5-carboxaldehyde has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Indole-5-carboxaldehyde, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . For example, some indole derivatives have been shown to inhibit the release of pro-inflammatory cytokines and reduce reactive oxygen species (ROS) levels .

Biochemical Pathways

Indole-5-carboxaldehyde, as a derivative of indole, is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . This process leads to the production of various indole derivatives that maintain intestinal homeostasis and impact liver metabolism and the immune response . Indole-5-carboxaldehyde may also be involved in the suppression of inflammatory response, oxidative stress, and other signaling pathways .

Pharmacokinetics

Indole derivatives are known to have diverse biological activities and have potential for therapeutic applications . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Indole-5-carboxaldehyde would play a crucial role in its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of Indole-5-carboxaldehyde’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For instance, some indole derivatives have been shown to attenuate the release of pro-inflammatory cytokines and reduce ROS levels, suggesting potential anti-inflammatory and antioxidant effects .

Action Environment

The action of Indole-5-carboxaldehyde can be influenced by various environmental factors. For example, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan, which is an essential amino acid derived entirely from the diet . Therefore, factors such as diet and the composition of the gut microbiota could potentially influence the action, efficacy, and stability of Indole-5-carboxaldehyde.

Analyse Biochimique

Biochemical Properties

Indole-5-carboxaldehyde, like other indole derivatives, is produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in maintaining intestinal homeostasis and impacting liver metabolism .

Cellular Effects

Indole-5-carboxaldehyde influences cell function by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Indole-5-carboxaldehyde exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Like other indole derivatives, it is expected to show changes in stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Other indole derivatives have shown variable effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Indole-5-carboxaldehyde is involved in the metabolism of tryptophan, an essential amino acid derived entirely from the diet . It interacts with various enzymes and cofactors, and may also affect metabolic flux or metabolite levels .

Transport and Distribution

It is likely to interact with transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

Like other indole derivatives, it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Indole-5-carboxaldehyde can be synthesized through several methods. One common method involves the Vilsmeier-Haack reaction, where indole is treated with N,N-dimethylformamide and phosphorus oxychloride to form the corresponding formyl derivative . Another method involves the oxidation of indole-5-methanol using oxidizing agents such as manganese dioxide or pyridinium chlorochromate .

Industrial Production Methods: In industrial settings, the synthesis of indole-5-carboxaldehyde often involves the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Indole-5-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

Oxidation: Indole-5-carboxylic acid.

Reduction: Indole-5-methanol.

Substitution: Various substituted indole derivatives.

Comparaison Avec Des Composés Similaires

Indole-3-carboxaldehyde: Similar structure but with the formyl group at the 3-position instead of the 5-position.

Indole-2-carboxaldehyde: Formyl group at the 2-position.

Indole-6-carboxaldehyde: Formyl group at the 6-position.

Uniqueness: Indole-5-carboxaldehyde is unique due to its specific position of the formyl group, which influences its reactivity and the types of derivatives that can be synthesized. This positional isomerism allows for the exploration of different chemical and biological properties compared to other indole carboxaldehydes .

Activité Biologique

Indole-5-carboxaldehyde (I5CA) is a versatile compound in medicinal chemistry, known for its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and potential applications based on recent research findings.

Indole-5-carboxaldehyde has the molecular formula and is characterized by an indole ring with a carboxaldehyde functional group. Its synthesis often involves the condensation of various amines with indole derivatives, leading to a range of biologically active compounds. For instance, one study synthesized several derivatives from indole-5-carboxaldehyde, which were then screened for various biological activities, including cytotoxicity and antimicrobial activity .

1. Cytotoxicity

Indole-5-carboxaldehyde and its derivatives have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain synthesized Schiff bases derived from I5CA exhibited promising cytotoxicity against the KB-3-1 human cervix carcinoma cell line. The most potent derivative had an IC50 value of 19.6 μM, comparable to the reference compound (+)-Griseofulvin (IC50 = 19.2 μM) .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 5-Indolylimino Derivative | 19.6 | KB-3-1 |

| Hydrazineylidene Derivative | 57.7 | KB-3-1 |

| (+)-Griseofulvin | 19.2 | KB-3-1 |

2. Antimicrobial Activity

I5CA has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that compounds derived from I5CA exhibited better antibacterial potency than standard antibiotics like ampicillin. Notably, some derivatives showed effectiveness against resistant strains such as MRSA and Pseudomonas aeruginosa, suggesting their potential as new antimicrobial agents .

3. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of indole derivatives, including I5CA. Compounds synthesized from I5CA were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some derivatives showed dual inhibition of COX-2 and lipoxygenase pathways, indicating their potential use in treating inflammatory conditions .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interactions between indole-5-carboxaldehyde derivatives and their biological targets at the molecular level. For example, docking analyses revealed that certain derivatives interact favorably with the active sites of enzymes involved in inflammation and cancer progression, such as MMP-8 and COX-2 . These interactions are crucial for the design of more potent derivatives.

Case Studies

Several case studies have explored the application of indole-5-carboxaldehyde in drug development:

- Anti-cancer Agents : A series of indole-based compounds were synthesized and tested for their cytotoxic effects on various cancer cell lines, showing significant promise as anti-cancer agents.

- Antimicrobial Research : Compounds derived from I5CA were tested against a panel of bacteria and fungi, demonstrating superior activity compared to existing treatments.

- Inflammatory Disease Models : In vivo studies have shown that certain indole derivatives can alleviate symptoms in models of inflammatory diseases by modulating key inflammatory pathways.

Propriétés

IUPAC Name |

1H-indole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZUEEUKBYCSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343325 | |

| Record name | Indole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-69-6 | |

| Record name | Indole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and available spectroscopic data for Indole-5-carboxaldehyde?

A1: While the provided articles do not explicitly state the molecular formula and weight, these can be deduced from the structure:

Q2: Have any studies investigated the Structure-Activity Relationship (SAR) of Indole-5-carboxaldehyde?

A3: Yes, one study explored the SAR of indole carboxaldehydes, including Indole-5-carboxaldehyde, in the context of adipogenesis inhibition []. The researchers found that the position of the carboxaldehyde group on the indole ring significantly influenced the compound's activity. Specifically, Indole-5-carboxaldehyde and Indole-1-carboxaldehyde exhibited the most potent inhibitory effects on adipocyte differentiation compared to other isomers. This suggests that the specific position of the carboxaldehyde group is crucial for interacting with molecular targets involved in adipogenesis.

Q3: Are there any known analytical methods for detecting and quantifying Indole-5-carboxaldehyde?

A4: The research articles highlight the use of various chromatographic techniques for isolating and purifying Indole-5-carboxaldehyde from natural sources. These methods include column chromatography on silica gel, Sephadex LH-20, and preparative-HPLC [, ]. While the specific details about analytical methods for quantification are not provided, it's plausible that techniques like High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV or mass spectrometry could be employed for this purpose.

Q4: What are the potential environmental impacts of Indole-5-carboxaldehyde, considering its presence in marine organisms?

A5: The provided research does not offer specific details about the environmental fate, degradation, or ecotoxicological effects of Indole-5-carboxaldehyde. Given its presence in marine fungi [], understanding its potential impact on marine ecosystems warrants further investigation. Future research could explore its bioaccumulation potential, degradation pathways, and effects on various marine organisms to assess its ecological risks and inform sustainable practices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.